3-Phenylpyridine-N-oxide
Overview
Description
3-Phenylpyridine-N-oxide is an organic compound characterized by a pyridine ring substituted with a phenyl group at the third position and an N-oxide functional group. This compound is a derivative of pyridine and is known for its unique chemical properties and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridine-N-oxide typically involves the oxidation of 3-phenylpyridine. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid. The reaction is usually carried out under mild conditions to ensure high yields and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. This method offers advantages such as improved safety, scalability, and efficiency. The use of titanium silicalite (TS-1) as a catalyst in the presence of hydrogen peroxide in methanol has been reported to yield high amounts of pyridine N-oxides .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids such as peracetic acid and perbenzoic acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Conversion to 3-phenylpyridine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Phenylpyridine-N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 3-Phenylpyridine-N-oxide involves its interaction with various molecular targets. The N-oxide functional group can participate in electron transfer reactions, making it a useful reagent in redox chemistry. Additionally, its ability to form coordination complexes with metal ions makes it valuable in catalysis and material science .
Comparison with Similar Compounds
- 4-Phenylpyridine-N-oxide
- 2-Phenylpyridine-N-oxide
- Pyridine-N-oxide
Comparison: 3-Phenylpyridine-N-oxide is unique due to the position of the phenyl group, which influences its chemical reactivity and physical properties. Compared to 4-Phenylpyridine-N-oxide and 2-Phenylpyridine-N-oxide, the 3-position substitution offers distinct steric and electronic effects, making it suitable for specific applications in synthesis and catalysis .
Biological Activity
3-Phenylpyridine-N-oxide is an organic compound with a pyridine ring substituted with a phenyl group at the third position and an N-oxide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties . Research indicates that compounds with N-oxide functionalities can exhibit significant activity against various bacterial strains. For instance, studies have shown that long-chained alkylamine N-oxides possess antimicrobial activity with minimum inhibitory concentrations (MICs) in the low millimolar range against Staphylococcus aureus and Candida albicans, although they were inactive against Escherichia coli .
Anticancer Activity
The compound also shows promise as an anticancer agent . It has been noted for its cytotoxic effects on cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selective cytotoxicity suggests that this compound may serve as a potential candidate for anticancer drug development . The mechanism of action is believed to involve the activation of the N-oxide group, which can mimic nitric oxide (NO), leading to NO-like effects that may influence tumor cell signaling pathways .
The biological activity of this compound is closely linked to its mechanism of action , which involves the activation of the N-oxide group through single-electron transfer processes. Upon activation, this can lead to photochemical reactions that enhance its reactivity in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of pyridine-N-oxides exhibited varying levels of antimicrobial activity, with some being effective against resistant strains of bacteria .
- Cytotoxicity Assays : In vitro assays revealed that this compound showed significant cytotoxicity towards several cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic index for potential anticancer applications .
- Mechanistic Insights : Research has highlighted the role of cytochrome P450 enzymes in metabolizing compounds like this compound, which may play a crucial role in determining their biological effects and therapeutic potentials .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-oxido-3-phenylpyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPVXRELOCVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376766 | |
Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-48-2 | |
Record name | Pyridine, 3-phenyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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